4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-pyrazole with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation and reduction reactions may produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazol-5-amine: Similar structure but lacks the cyclohexyl group.
1-Cyclohexyl-1H-pyrazol-5-amine: Similar structure but lacks the bromine atom.
4-Chloro-1-cyclohexyl-1H-pyrazol-5-amine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of both the bromine atom and the cyclohexyl group in 4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine makes it unique compared to other similar compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14BrN3 |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-bromo-2-cyclohexylpyrazol-3-amine |
InChI |
InChI=1S/C9H14BrN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h6-7H,1-5,11H2 |
InChI Key |
NJQOHGUZKVIRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(C=N2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.